2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Description

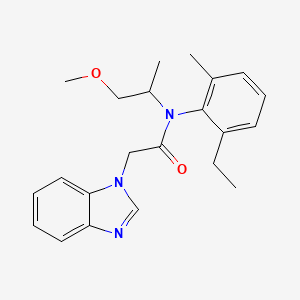

The compound 2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a structurally complex acetamide derivative characterized by:

- A benzimidazole moiety linked via an acetamide bridge.

- A 2-ethyl-6-methylphenyl group and a 1-methoxypropan-2-yl group attached to the nitrogen atoms of the acetamide.

Metolachlor is a widely used pre-emergent herbicide with a backbone nearly identical to the target compound but with a chlorine substituent instead of the benzimidazole group . The substitution of chlorine with a benzimidazole ring likely alters the compound’s physicochemical properties, biological activity, and environmental behavior.

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-5-18-10-8-9-16(2)22(18)25(17(3)14-27-4)21(26)13-24-15-23-19-11-6-7-12-20(19)24/h6-12,15,17H,5,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEDTISUAXWONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C=NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the N-(2-ethyl-6-methylphenyl) and N-(1-methoxypropan-2-yl) groups. This can be achieved using appropriate alkylating agents under basic conditions.

Acetylation: The final step involves the acetylation of the substituted benzimidazole to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the alkyl side chains.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Key Structural Differences:

Functional Implications:

- Biological Activity: Metolachlor inhibits weed growth by disrupting very-long-chain fatty acid synthesis .

- Environmental Fate : Metolachlor degrades into polar metabolites like MESA and MOXA , which are environmentally persistent . The benzimidazole group could alter degradation pathways or increase binding affinity to soil organic matter.

Comparison with Benzimidazole-Containing Analogs

describes 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide derivatives with demonstrated antimicrobial and anticancer activities. Key differences include:

- Backbone Structure : The target compound lacks the thioether (-S-) linkage and substituted benzamide group present in derivatives.

- The target compound’s 2-ethyl-6-methylphenyl group may enhance lipophilicity and membrane permeability compared to simpler phenyl substituents.

Comparison with Hydroxy/Methoxy-Substituted Analogs

and highlight the role of N,O-bidentate directing groups (e.g., hydroxy, methoxy) in metal-catalyzed reactions and environmental transformation products. For example:

- 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide (a metolachlor metabolite) has increased polarity due to the hydroxymethyl group, influencing its mobility in aquatic systems .

- The target compound’s 1-methoxypropan-2-yl group may reduce hydrogen-bonding capacity compared to hydroxy-substituted analogs, affecting solubility and biodegradation.

Key Inferences:

The benzimidazole group may enhance binding affinity to biological targets (e.g., DNA topoisomerases or fungal cell walls) compared to chloro or hydroxy groups .

Biological Activity

The compound 2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic molecule that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core , which is often associated with various pharmacological effects, and an acetamide group that enhances its solubility and bioavailability. The structural formula can be represented as:

Biological Activity Overview

Research indicates that compounds containing benzimidazole and acetamide functionalities exhibit significant biological activities, including:

- Antitumor Activity : Studies have demonstrated that similar benzimidazole derivatives possess cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound may exhibit activity against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, the binding affinity of the compound to target proteins can influence its efficacy in therapeutic applications.

Interaction Studies

Molecular docking studies have suggested that the compound can effectively bind to acetylcholinesterase (AChE), a key enzyme in neurotransmission. This interaction may lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Antitumor Activity :

- Antimicrobial Evaluation :

-

Anti-inflammatory Effects :

- Research has indicated that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be leveraged for therapeutic use in inflammatory diseases.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-benzimidazol-1-yl)-N-(4-methylphenyl)-acetamide | Benzimidazole core, methyl substitution | Anticancer |

| 5-Fluorouracil | Pyrimidine derivative | Anticancer |

| Metonitazene | Benzimidazole derivative | Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.